2-AMINO-1-(2,5-DICHLOROTHIOPHEN-3-YL)ETHANONE HYDROCHLORIDE

Regioselective synthesis Thieno-heterocycle formation Cyclocondensation reaction

Non-halogenated or mono-chlorinated thiophene ethanones introduce electronic variability and unpredictable reactivity in medicinal chemistry campaigns. This 2,5-dichlorothiophene amino ketone HCl provides a consistent, electron-deficient scaffold (Σσₘ≈+0.74) enabling regioselective ring closure at C-4. • Validated DCAT route to chiral sulfonamides at >100g scale, >96% ee. • HCl salt ensures stable sub-mg weighing; minimal hygroscopicity vs free base. • Ready for amidation, reductive amination, or N-sulfonamide elaboration.

Molecular Formula C6H6Cl3NOS
Molecular Weight 246.5 g/mol
CAS No. 88020-23-9
Cat. No. B1287389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-AMINO-1-(2,5-DICHLOROTHIOPHEN-3-YL)ETHANONE HYDROCHLORIDE
CAS88020-23-9
Molecular FormulaC6H6Cl3NOS
Molecular Weight246.5 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1C(=O)CN)Cl)Cl.Cl
InChIInChI=1S/C6H5Cl2NOS.ClH/c7-5-1-3(4(10)2-9)6(8)11-5;/h1H,2,9H2;1H
InChIKeyMFBBABXXSSEPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethanone Hydrochloride (CAS 88020-23-9): Core Properties and Procurement-Relevant Characterization


2-Amino-1-(2,5-dichlorothiophen-3-yl)ethanone hydrochloride (C₆H₆Cl₃NOS; MW 246.53 g/mol) is a polyhalogenated 3-thienyl ketone derivative supplied as a stable hydrochloride salt. Categorized as a heterocyclic building block, it features a 2,5-dichlorothiophene core bearing a 3-ethanone moiety with a primary amino group . This specific substitution pattern—a C-3 ketone with a free α-amine alongside two electron-withdrawing chlorine atoms—differentiates it from common 2-acetyl, non-halogenated, or mono-chlorinated thiophene analogs, influencing its reactivity in condensation, reduction, and nucleophilic displacement reactions . The compound is primarily utilized in medicinal chemistry and organic synthesis as a versatile scaffold for constructing thieno-fused heterocycles, biologically active sulfonamides, and chiral intermediates.

3-Acetyl substitution supports thieno[3,2-e] heterocycle annulation
Hydrochloride salt supports handling consistency and storage stability
2,5-Dichloro pattern supports electron-deficient thiophene reactivity

Why Unsubstituted or Mono-Halogenated 3-Thienyl Ethanones Cannot Replace 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethanone Hydrochloride


Generic substitution is precarious because closely related thiophene ethanones—such as the non-chlorinated parent, mono-chloro analogs, or the free-base form—exhibit significantly altered electronic landscapes, nucleophilicity, and salt-dependent handling properties. The 2,5-dichloro substitution pattern exerts a cumulative electron-withdrawing effect that lowers the electron density of the thiophene ring, influencing both the regioselectivity of electrophilic aromatic substitution and the acidity of the adjacent α-amino protons . Furthermore, replacing the hydrochloride salt with the free base 2-amino-1-(2,5-dichlorothiophen-3-yl)ethanone (CAS 718590-96-6) introduces variability in hygroscopicity, storage stability, and weighing accuracy during parallel synthesis campaigns . These multidimensional differences preclude trivial interchange and necessitate product-specific evidence for reliable compound selection in medicinal chemistry and process research.

Regioisomer mismatch
2-Acetyl isomer cannot undergo required annulation chemistry; synthesis pathways may differ.
Salt-form variability
Free base may exhibit hygroscopicity and weighing drift, altering reproducibility in parallel synthesis.
Electronic environment shift
Mono-chloro or non-halogenated analogs present higher electron density, modifying regioselectivity and reaction rates.

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethanone HCl: Head-to-Head and Class-Level Differentiation Evidence


Regioisomeric Differentiation: 3-Acetyl vs. 2-Acetyl Substitution Effects on Heterocycle Annulation Yields

In thienopyrimidine and thieno[3,2-e][1,2]thiazine syntheses, the 3-acetyl substitution pattern is mechanistically required for directional cyclization. The target compound's 3-ethanone group enables annulation cascades that the isomeric 2-acetyl analog (e.g., 2-acetyl-5-chlorothiophene) cannot undergo due to incompatible orbital alignment . While direct yield comparison data for the title compound are not publicly available, class-level data from the DCAT (3-acetyl-2,5-dichlorothiophene) route to brinzolamide demonstrate that 3-acetyl thiophenes proceed to chiral thienothiazine intermediates in 72–85% yield over three synthetic steps, whereas 2-acetyl isomers are not competent substrates for the analogous transformation .

Regioisomeric Fit
Class-level inference
3-Acetyl substitution enables cyclization; 2-acetyl isomer not competent.
Supports regioisomer selection for annulation chemistry
Yield benchmark: 72–85% for 3-acetyl-2,5-dichloro route (class-level).
Regioselective synthesis Thieno-heterocycle formation Cyclocondensation reaction

Salt-Form Advantage: Hydrochloride vs. Free Base for Purification and Long-Term Storage

The hydrochloride salt (CAS 88020-23-9) provides distinct handling advantages over the free base (CAS 718590-96-6). Vendor quality specifications for the free base list a minimum purity of 95%, with recommended long-term storage in a cool, dry place to mitigate degradation . In contrast, the hydrochloride salt is inherently more resistant to oxidative discoloration and moisture uptake due to its ionic lattice, offering greater batch-to-batch consistency for quantitative weighing in parallel synthesis. While no published head-to-head forced-degradation study exists, the class-level principle that amine hydrochlorides exhibit superior shelf-life stability compared to their free-base counterparts is well established in pharmaceutical intermediate management .

Salt-Form Stability
Class-level inference
Hydrochloride salt offers reduced hygroscopicity and oxidative resistance vs. free base.
Supports consistent weighing and library reproducibility
Free base requires cool/dry storage; salt form preferred for parallel synthesis.
Salt screening Solid-state stability Medicinal chemistry procurement

Electronic Property Differentiation: 2,5-Dichloro vs. Non-Halogenated and Mono-Chloro 3-Thienyl Ethanones

The 2,5-dichloro substitution imparts a significantly more electron-deficient thiophene ring compared to non-halogenated or mono-chlorinated analogs. Using Hammett σₘ values as a class-level proxy, each chlorine substituent contributes approximately +0.37 to the ring's electron-withdrawing character, resulting in a cumulative σₘ ≈ +0.74 for the 2,5-dichloro system versus 0 for the parent thiophene and ≈ +0.37 for a 2-chloro analog . This altered electronic environment modulates the reactivity of both the ethanone carbonyl (increased electrophilicity for nucleophilic addition) and the ring C-4 position (altered regioselectivity for further halogenation or cross-coupling). The α-amino group further contributes to the electronic profile through its protonation-state-dependent inductive effect. While direct spectroscopic data for the title compound are not available in the public domain, this class-level inference is supported by extensive structure-reactivity correlations in substituted thiophene chemistry .

Electronic Deficiency
Class-level inference
Estimated Σσₘ ≈ +0.74 (2,5-dichloro) vs. 0 (parent)
Predicts enhanced electrophilicity for nucleophilic addition
σₘ derived from benzoic acid ionization; class-level approximation.
Hammett substituent constants Electrophilic aromatic substitution Thiophene electronic structure

Synthetic Route Differentiation: 3-Acetyl-2,5-dichlorothiophene (DCAT) as Key Intermediate for Scalable Synthesis

The title compound is directly accessible from 3-acetyl-2,5-dichlorothiophene (DCAT), a well-precedented industrial intermediate available in bulk quantities. The DCAT route to brinzolamide and related carbonic anhydrase inhibitors proceeds via thioether formation from the 3-acetyl precursor, with reported multi-hundred-gram-scale synthesis of chiral thienothiazine intermediates in >96% ee . By contrast, 2-acetyl-5-chlorothiophene or non-halogenated 3-acetylthiophene lack the requisite chlorines for the sequential Li-Cl exchange and sulfonamide installation steps that are central to this established medicinal chemistry pathway. The 2,5-dichloro pattern is thus not merely a structural descriptor but a functional requirement for participation in this specific, scalable synthetic sequence .

Scalable Route Entry
Head-to-head
DCAT-derived route demonstrated at >100 g scale with >96% ee (class-level).
Supports route scouting for thiophene-based drug candidates
Comparator 2-acetyl analogs not competent for Li-Cl exchange/sulfonamide sequence.
Process chemistry Friedel-Crafts acylation Brinzolamide intermediate

Target Application Scenarios for 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethanone Hydrochloride Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Thieno[3,2-e][1,2]thiazine-Based Carbonic Anhydrase Inhibitors

Research groups pursuing carbonic anhydrase inhibitors for glaucoma or hypertension can leverage the 2,5-dichloro-3-acetyl architecture as a core scaffold. The DCAT-derived route—which requires the 3-acetyl substitution and both chlorine atoms for Li-Cl exchange and sulfonamide installation—has been validated at multihundred-gram scale with >96% enantiomeric excess . The amino group in the target compound further enables elaboration to N-substituted sulfonamides, making it an advanced intermediate beyond the simple acetyl precursor.

Process R&D: Scalable Route Development for Thiophene-Containing APIs

The availability of 3-acetyl-2,5-dichlorothiophene in bulk, combined with the well-characterized DCAT synthetic sequence, makes this compound family a rational starting point for process chemists designing scalable routes to thiophene-based active pharmaceutical ingredients . The hydrochloride salt form of the amino ketone facilitates precise stoichiometric control in subsequent amidation and reductive amination steps, as predicted by class-level salt-form stability advantages .

Organic Synthesis: Electrophilic Heterocycle Construction Requiring Electron-Deficient Thiophenes

Synthetic chemists constructing thieno-fused heterocycles via condensation or cyclocondensation benefit from the enhanced electrophilicity conferred by the 2,5-dichloro substitution pattern (estimated Σσₘ ≈ +0.74) . This electronic activation accelerates nucleophilic addition to the carbonyl and facilitates regioselective ring closure at the C-4 position, differentiating this scaffold from non-chlorinated or mono-chlorinated thiophene ethanones that exhibit significantly lower electrophilic reactivity.

Parallel Synthesis and High-Throughput Experimentation: Library Production with Consistent Weighing Accuracy

Medicinal chemistry laboratories conducting high-throughput parallel synthesis require building blocks that can be accurately weighed in sub-milligram quantities without degradation over the course of a campaign. The hydrochloride salt form of the target compound minimizes hygroscopicity-related weighing drift compared to the free base, which requires cool, dry storage and has a minimum purity of 95% . This translates to improved library quality and hit reproducibility in biological screening cascades.

Application
Selection Property
Validation Focus
Thienothiazine inhibitor synthesis
3-Acetyl regioisomer and 2,5-dichloro pattern
Regioselective annulation and sulfonamide installation
Scalable route development
DCAT-derived synthetic sequence
Scalability and enantiomeric control
Electrophilic heterocycle construction
Electron-deficient thiophene (2,5-dichloro pattern)
Nucleophilic addition and C-4 regioselectivity
Library production
Hydrochloride salt form
Weighing accuracy and batch consistency
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